molecular formula C10H11N5O3 B14864970 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14864970
M. Wt: 249.23 g/mol
InChI Key: IIHPZUVWQHKJRU-UHFFFAOYSA-N
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Description

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a unique combination of an oxadiazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(aminomethyl)-1,2,4-oxadiazole with a cyclopropylpyrimidine derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-1,2,4-oxadiazole: A precursor in the synthesis of the target compound.

    Cyclopropylpyrimidine derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione is unique due to its combination of an oxadiazole ring and a pyrimidine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-cyclopropylpyrimidine-2,4-dione

InChI

InChI=1S/C10H11N5O3/c11-3-7-12-8(14-18-7)6-4-15(5-1-2-5)10(17)13-9(6)16/h4-5H,1-3,11H2,(H,13,16,17)

InChI Key

IIHPZUVWQHKJRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)NC2=O)C3=NOC(=N3)CN

Origin of Product

United States

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